(3E)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
Description
The compound (3E)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione is a benzothiazine trione derivative featuring a benzyl group at the N1 position and a (2,5-dimethylphenyl)amino substituent at the C3 position. The (E)-configuration of the methylidene group and the electron-withdrawing trione moiety likely influence its reactivity and intermolecular interactions .
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(2,5-dimethylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-12-13-18(2)21(14-17)25-15-23-24(27)20-10-6-7-11-22(20)26(30(23,28)29)16-19-8-4-3-5-9-19/h3-15,25H,16H2,1-2H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMFDYIFMIKAJU-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thiazinone ring system, followed by the introduction of the benzyl and dimethylphenyl groups. Common reagents used in these reactions include benzyl chloride, 2,5-dimethylaniline, and sulfur-containing compounds. The reaction conditions often require the use of catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazinone ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The benzyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and physical properties.
Scientific Research Applications
Biological Applications
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Anticancer Activity :
- Benzothiazine derivatives have been studied for their potential anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. Preliminary studies suggest that (3E)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione may exhibit similar effects due to its structural characteristics.
-
Antimicrobial Properties :
- The presence of a thiazine ring often correlates with antibacterial activity. Compounds structurally related to this compound have demonstrated efficacy against various bacterial strains. Further investigation is required to assess the specific antimicrobial activity of this compound.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This property can be exploited in drug design to develop therapeutics targeting specific diseases where these enzymes play a crucial role.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzothiazine core.
- Introduction of the benzyl and dimethylphenyl groups through nucleophilic substitution or condensation reactions.
Key reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Case Study 1: Anticancer Activity
A study conducted on related benzothiazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. Similar testing on this compound is warranted to establish its efficacy.
Case Study 2: Antibacterial Screening
Research on structurally analogous compounds has shown promising results against Staphylococcus aureus and Escherichia coli. Evaluating this compound in similar assays could provide insights into its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 3e : 3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione
- Core Structure: Quinoxaline trione with dimethoxybenzoyl substituents.
- Synthesis : Prepared via condensation of 1e (0.398 g, 1 mmol) and 1,2-DAAQ (0.238 g, 1 mmol), yielding 95% .
- Key Differences: The quinoxaline core vs. benzothiazine in the target compound. The dimethoxy groups enhance solubility but reduce lipophilicity compared to the target’s dimethylphenyl group.
Compound 3f : 3-[(3E)-1-Benzoyl-2-oxo-4-phenylbut-3-en-1-yl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione
- Core Structure: Quinoxaline trione with a benzoyl and phenylbutenyl substituent.
- Synthesis : Derived from 1f (0.304 g, 1 mmol) and 1,2-DAAQ (0.238 g, 1 mmol) .
- Key Differences: The α,β-unsaturated ketone moiety in 3f may confer distinct reactivity (e.g., Michael addition susceptibility) compared to the target’s methylideneamino group.
Triazolone Derivative () : 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Core Structure: Triazolone with benzylideneamino and methoxybenzyl groups.
- Computational Insights : DFT (B3LYP/6-31G(d,p)) calculations revealed Mulliken charges and HOMO-LUMO gaps influenced by electron-donating methoxy groups .
- Key Differences : The triazolone core lacks the trione system, reducing electrophilicity compared to the target compound.
Spectroscopic and Physicochemical Properties
NMR Spectroscopy
- Target Compound: Expected aromatic proton shifts in the range of δ 6.8–8.3 ppm (based on benzothiazine analogs) . The (2,5-dimethylphenyl)amino group may show deshielded NH signals near δ 12.35 ppm (cf. compound 3e’s NHCO at δ 12.35) .
- Compound 3e : Aromatic protons at δ 6.88–8.33 ppm; OCH3 singlets at δ 3.48–3.81 .
Melting Points and Stability
- Compound 3e: High thermal stability (mp 309–311°C) due to rigid quinoxaline core and hydrogen bonding .
- Target Compound : Melting point unreported, but the benzothiazine trione system may confer moderate stability (estimated mp 250–300°C).
Data Tables
Table 1: Structural and Spectroscopic Comparison
Biological Activity
The compound (3E)-1-benzyl-3-{[(2,5-dimethylphenyl)amino]methylidene}-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule that belongs to the benzothiazine class. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound includes a benzothiazine core fused with various functional groups that may enhance its biological interactions. The presence of the benzyl and dimethylphenyl groups suggests potential interactions with biological targets due to their hydrophobic characteristics and ability to engage in π-π stacking interactions.
Antimicrobial Activity
Benzothiazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth effectively. The structural features of this compound suggest it may exhibit similar activities. Compounds with a benzothiazine structure often demonstrate significant inhibition against various bacterial strains due to their ability to disrupt cellular processes.
Anti-inflammatory Activity
Studies on related benzothiazine compounds have shown promising anti-inflammatory effects. For instance, derivatives have been reported to inhibit inflammatory mediators such as prostaglandins and leukotrienes. The specific compound could potentially modulate inflammatory responses through similar mechanisms .
Anticancer Activity
Research has highlighted that benzothiazine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells. Preliminary studies suggest that this compound may interact with key signaling pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis can provide insights into how modifications to the chemical structure influence biological activity. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylbenzothiazole | Benzothiazole core | Antimicrobial |
| 4-Methylthiazole | Thiazole ring | Anticancer |
| 5-(Thiophen-2-yl)-1H-pyrazole | Thiophene moiety | Enzyme inhibitor |
The unique combination of functional groups in this compound may allow it to exhibit distinct pharmacological properties compared to these structurally similar compounds.
Study 1: Antimicrobial Evaluation
In a study evaluating various benzothiazine derivatives for their antimicrobial properties, it was found that certain modifications significantly enhanced activity against Gram-positive bacteria. The specific compound was not tested directly; however, its structural similarities suggest it could yield comparable results.
Study 2: Anti-inflammatory Mechanisms
Research involving related benzothiazine compounds demonstrated their efficacy in reducing inflammation in animal models. The compounds were shown to inhibit the production of pro-inflammatory cytokines and chemokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
